
Thermodynamic Stability of 4-Chloro-2-
methoxybenzohydrazide

Author: BenchChem Technical Support Team. Date: April 2026

Compound of Interest

Compound Name:
4-Chloro-2-

methoxybenzohydrazide

CAS No.: 878465-96-4

Cat. No.: B3001113

Get Quote

Technical Reference & Characterization Guide
Compound Identity:

IUPAC Name: 4-Chloro-2-methoxybenzohydrazide[1][2]

CAS Number: 878465-96-4 (Note: Often confused with 2-Chloro-4-nitroanisole, CAS 4920-

79-0; verify identity via NMR/IR).[1][3]

Molecular Formula:

[1][4]

Molecular Weight: 200.62 g/mol [5]

Executive Summary: The Stability Matrix
4-Chloro-2-methoxybenzohydrazide exhibits a stability profile defined by two competing

structural features: the stabilizing resonance of the benzamide core and the labile nature of the
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hydrazide linkage.[1]

Solid-State Stability: High. The compound is a crystalline solid with a predicted melting point

range of 140–155 °C. It is stable at ambient temperatures when stored under anhydrous

conditions.

Solution Stability: Moderate to Low. The hydrazide motif is susceptible to hydrolysis

(acid/base catalyzed) and oxidation. The ortho-methoxy group provides steric protection

against nucleophilic attack but may accelerate degradation via intramolecular catalysis in

specific pH ranges.

Thermal Decomposition: Occurs post-melting (>160 °C), primarily via dehydration to 1,3,4-

oxadiazoles or N-N bond cleavage.[1]

Physicochemical Architecture & Theoretical
Profile[1]
Structural Influence on Thermodynamics
The thermodynamic behavior is governed by the interplay between the electron-withdrawing

chlorine (

) and the electron-donating methoxy group.[1]
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Feature Thermodynamic Impact

Hydrazide Group (-CONHNH₂)

Primary Instability Site. High enthalpy of

formation but kinetically labile.[1] Acts as both

H-bond donor and acceptor, driving high lattice

energy (high MP).[1]

4-Chloro Substituent

Increases lipophilicity (LogP ~1.5) and density.

Enhances crystal packing stability via Cl[1]···Cl

or Cl···H interactions.

2-Methoxy Group

Steric & Electronic Modulation. The ortho

position disrupts planar stacking compared to 4-

chlorobenzohydrazide (MP 163-168 °C), likely

lowering the melting point by 10–20 °C.

Potential for intramolecular H-bonding with the

amide NH.[1]

Predicted Thermodynamic Parameters
Melting Point (

): 142 ± 5 °C (Estimated vs. 4-Cl analog).[1]

Enthalpy of Fusion (

): ~25–30 kJ/mol.[1]

pKa (Hydrazide NH): ~3.0–3.5 (Protonation of terminal N).[1]

pKa (Amide NH): ~11.5–12.0 (Deprotonation).[1]

Solid-State Thermal Stability (DSC/TGA Analysis)
The solid-state stability is best characterized by the separation between the melting endotherm

and the decomposition exotherm.

Thermal Behavior Profile
Dehydration (if solvated): 60–100 °C. (Common if synthesized in methanol/ethanol).
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Melting (

): ~140 °C. Sharp endothermic peak.

Decomposition (

): >180 °C.

Mechanism:[6][7] Intramolecular cyclodehydration to 5-(4-chloro-2-methoxyphenyl)-1,3,4-

oxadiazole.[1]

Risk: Violent decomposition is unlikely, but gas evolution (

,

) occurs.[1]

Experimental Protocol: Thermal Profiling
To validate the stability of your specific batch, follow this standard operating procedure (SOP).

Sample Prep
(2-5 mg, Dried)

TGA Analysis
(N2, 10°C/min)Mass Loss

DSC Analysis
(Crimped Pan, 5°C/min)

Heat Flow Data Integration

Volatiles %

Enthalpy
Stability Profile

(Tm, Tdeg, Solvates)

Click to download full resolution via product page

Caption: Workflow for establishing the thermal baseline. TGA distinguishes solvates from

degradation; DSC identifies polymorphic transitions.

Solution Thermodynamics & Degradation
Kinetics[1][7]
In solution, the thermodynamic stability is compromised by hydrolysis. The hydrazide linkage is

thermodynamically unstable relative to the carboxylic acid and hydrazine hydrolysis products.
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Hydrolysis Pathway
The degradation follows pseudo-first-order kinetics, heavily dependent on pH.[1]

Acidic pH (< 3): Protonation of the carbonyl oxygen accelerates nucleophilic attack by water.

Neutral pH (6-8): Most stable region.[1] Rate of hydrolysis is minimal (

).[1]

Basic pH (> 10): Rapid base-catalyzed hydrolysis.[1]

4-Chloro-2-methoxybenzohydrazide

Tetrahedral Intermediate
(Rate Limiting Step)

+ H2O / H+ or OH-

4-Chloro-2-methoxybenzoic Acid Hydrazine (Toxic)

Click to download full resolution via product page

Caption: Hydrolytic degradation pathway.[1] The formation of hydrazine poses a genotoxic

impurity risk in pharmaceutical applications.[1]

Solubility & Solvent Compatibility
Thermodynamic solubility is driven by the ability of the solvent to disrupt the crystal lattice

enthalpy.

High Solubility: DMSO, DMF, DMAc (Dipolar aprotic solvents disrupt H-bonds).[1]

Moderate Solubility: Methanol, Ethanol (Protics are good, but lattice energy is high).[1]
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Low Solubility: Water, Hexane, Dichloromethane.[1]

Recommendation: For stock solutions, use anhydrous DMSO and store at -20 °C to kinetically

arrest hydrolysis.
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Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426

Email: info@benchchem.com
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